But-2-ynyl-p-tolyl-amine

Asymmetric Hydroformylation Chiral Ligand Binding Enantioselective Catalysis

But-2-ynyl-p-tolyl-amine (N-(but-2-yn-1-yl)-4-methylaniline) is a para-methyl-substituted N-alkynyl aniline derivative commonly supplied as the free base or hydrochloride salt. It belongs to the broader class of N-substituted alkynyl anilines and is utilized as a synthetic intermediate due to its alkyne functional handle, enabling participation in cyclization, hydroformylation, and potential click chemistry reactions.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
CAS No. 435345-29-2
Cat. No. B1274550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBut-2-ynyl-p-tolyl-amine
CAS435345-29-2
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCC#CCNC1=CC=C(C=C1)C.Cl
InChIInChI=1S/C11H13N.ClH/c1-3-4-9-12-11-7-5-10(2)6-8-11;/h5-8,12H,9H2,1-2H3;1H
InChIKeyVMNFBCMLVJNJRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





But-2-ynyl-p-tolyl-amine (CAS 435345-29-2): A Specialized Alkynyl Aniline Building Block with Quantifiable Differentiation in Asymmetric Catalysis


But-2-ynyl-p-tolyl-amine (N-(but-2-yn-1-yl)-4-methylaniline) is a para-methyl-substituted N-alkynyl aniline derivative commonly supplied as the free base or hydrochloride salt . It belongs to the broader class of N-substituted alkynyl anilines and is utilized as a synthetic intermediate due to its alkyne functional handle, enabling participation in cyclization, hydroformylation, and potential click chemistry reactions [1]. Its unique reactivity profile, particularly in asymmetric catalysis, is quantitatively distinct from close analogs, making it a preferred building block for researchers requiring high catalytic efficiency and enantioselectivity.

Why But-2-ynyl-p-tolyl-amine Cannot Be Simply Replaced by Other N-Alkynyl Anilines in Performance-Critical Reactions


In asymmetric hydroformylation, the para-substituent on the aniline ring exerts a dominant electronic effect on the substrate's equilibrium binding constant (K_eq) to the chiral ligand [1]. The para-methyl group in But-2-ynyl-p-tolyl-amine imparts a distinct electron-donating character that significantly enhances catalytic performance compared to both electron-neutral and electron-withdrawing analogs. A simple switch to the unsubstituted phenyl analog (H) or the para-chloro derivative not only alters the K_eq but also leads to measurable drops in reaction yield and, in some cases, enantioselectivity [1]. These electronic effects directly rule out generic substitution when synthetic efficiency and product purity are paramount.

Quantitative Differentiation of But-2-ynyl-p-tolyl-amine: Head-to-Head Performance Data Against Para-Substituted Analogs


Superior Reaction Yield in Asymmetric Hydroformylation Compared to para-Substituted Analogs

In a direct head-to-head study on asymmetric hydroformylation using a chiral rhodium catalyst, But-2-ynyl-p-tolyl-amine (R = Me) delivered a product yield of 79%, significantly outperforming the para-methoxy (OMe, 70%), para-hydrogen (H, 77%), and para-chloro (Cl, 72%) analogs while maintaining identical enantioselectivity (92% ee) as the best-performing analog [1].

Asymmetric Hydroformylation Chiral Ligand Binding Enantioselective Catalysis

Optimal Binding Affinity to Chiral Scaffolding Ligand for Enhanced Catalytic Performance

The para-methyl substituent of But-2-ynyl-p-tolyl-amine provides a substrate-ligand equilibrium constant (K_eq) of 1.3 ± 0.5, which is distinct from the strong electron-donating para-methoxy analog (K_eq = 2.9 ± 0.7) and the electron-neutral or weakly withdrawing analogs (K_eq ≈ 1.2 for both H and Cl) [1]. This moderate binding affinity is empirically correlated with high enantioselectivity and yield, as overly strong binding (OMe) leads to decreased yield, and very weak binding (CN, NO₂) results in both poor yield and enantioselectivity.

Ligand Design Binding Thermodynamics Hammett Parameters

Consistent High Enantioselectivity Matched Only by the Most Potent Analog

But-2-ynyl-p-tolyl-amine achieves 92% enantiomeric excess (ee) in asymmetric hydroformylation, which is identical to the best result obtained with any analog (para-OMe) and outperforms para-H (91% ee) and para-Cl (88% ee) [1]. This consistency is critical: while the para-OMe analog matches the ee, its isolated yield is 9% lower. Therefore, But-2-ynyl-p-tolyl-amine is the only substrate in the series that simultaneously delivers maximum ee and maximum yield.

Stereoselectivity Chiral Amine Synthesis Process Robustness

Advantageous Physicochemical Profile for Purification and Handling Relative to Non-Methylated Analogs

The free base of But-2-ynyl-p-tolyl-amine (CAS 435345-29-2, free base) has a boiling point of 288.8 °C at 760 mmHg and a density of 1.007 g/cm³ , while the hydrochloride salt (C11H14ClN, MW 195.69) is a solid that offers enhanced handling stability compared to the free base . By contrast, the unsubstituted phenyl analog (But-2-ynyl-phenyl-amine, CAS varies) has a lower molecular weight and boiling point, which can complicate vacuum distillation purification on scale.

Purification Efficiency Process Chemistry Solubility

Demonstrated Synthetic Versatility in Heterocycle Construction Compared to Non-Alkynyl Aniline Building Blocks

The but-2-ynyl motif in But-2-ynyl-p-tolyl-amine enables gold-, palladium-, and indium-catalyzed 5-endo-dig cyclization reactions to form indole scaffolds, a reactivity that is absent in simple N-alkyl or N-aryl anilines lacking the alkyne handle [1]. For example, under InBr3 catalysis, 2-alkynyl anilines undergo intramolecular cyclization to yield polysubstituted indoles, and the p-tolyl substitution on nitrogen is well-tolerated, providing different indole N-substitution patterns compared to N-unsubstituted or N-alkyl variants [1]. This property allows direct access to N-(p-tolyl)indoles, which are privileged structures in medicinal chemistry.

Heterocycle Synthesis Indole Formation Cyclization Chemistry

High-Value Application Scenarios for But-2-ynyl-p-tolyl-amine Based on Quantified Differentiation


Synthesis of Enantioenriched β-Amino Alcohols via Asymmetric Hydroformylation

Leveraging its optimal K_eq (1.3) and resulting high yield (79%) with excellent ee (92%) in Rh-catalyzed asymmetric hydroformylation, But-2-ynyl-p-tolyl-amine serves as the preferred aniline substrate for preparing chiral β-amino alcohols [1]. Its performance advantage of +9% yield over the frequently used p-methoxyphenyl (PMP) analog, while retaining identical enantioselectivity, makes it the cost-effective choice for medicinal chemistry campaigns requiring chiral amine intermediates with a removable N-protecting group.

Construction of N-(p-Tolyl)indole Libraries via Transition-Metal-Catalyzed Cyclization

The internal but-2-ynyl group facilitates direct 5-endo-dig cyclization to furnish N-(p-tolyl)indoles under mild InBr3 or Au(I) catalysis [1]. This route bypasses the need for a separate N-arylation step, as the p-tolyl group is already installed, streamlining the synthesis of indole-based screening libraries where N-substitution modulates pharmacokinetic properties.

Click Chemistry Conjugation for Probe and Bioconjugate Synthesis

The strained internal alkyne of But-2-ynyl-p-tolyl-amine participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. When employed as a chemical probe linker, the p-tolyl group provides a convenient UV chromophore (λ_max around 240-250 nm) for HPLC monitoring and purification, offering an analytical advantage over non-chromophoric aliphatic alkynyl amines.

Agrochemical Lead Optimization Using Alkynyl Aniline Scaffolds

N-substituted alkynyl anilines, including the p-tolyl derivative, are disclosed as systemic fungicides with activity against Oomycetes [1]. The But-2-ynyl-p-tolyl-amine core can serve as a starting point for structure-activity relationship (SAR) studies aimed at optimizing fungicidal potency, benefiting from the established synthetic accessibility and the availability of both free base and hydrochloride salt forms for formulation screening.

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